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Compound of Interest

Compound Name: Cobalt (II) cyanide

Cat. No.: B1164910 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanistic studies of catalysis by cobalt(II)

cyanide, with a focus on the pentacyanocobaltate(II) anion, [Co(CN)₅]³⁻. It includes

comprehensive application notes, detailed experimental protocols for key mechanistic studies,

and a summary of quantitative data to facilitate research and development in catalysis and

drug development.

Introduction
Solutions of cobalt(II) salts in the presence of excess cyanide form the catalytically active

species pentacyanocobaltate(II), [Co(CN)₅]³⁻. This complex is a powerful reducing agent and a

versatile catalyst for a variety of chemical transformations, most notably the homogeneous

hydrogenation of unsaturated organic compounds. The catalytic cycle involves the formation of

a hydrido species, [HCo(CN)₅]³⁻, which is central to the hydrogenation mechanism.

Understanding the kinetics and mechanism of these reactions is crucial for optimizing catalytic

processes and for the rational design of new catalysts.

Catalytic Mechanism of Hydrogenation
The generally accepted mechanism for the hydrogenation of unsaturated substrates by

pentacyanocobaltate(II) involves the following key steps:
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Formation of the Hydride Catalyst: Two equivalents of the [Co(CN)₅]³⁻ radical anion react

with molecular hydrogen in a reversible reaction to form two equivalents of the active hydride

catalyst, [HCo(CN)₅]³⁻.

Substrate Coordination and Insertion: The unsaturated substrate coordinates to the cobalt

center of the hydride complex, followed by the insertion of the double bond into the Co-H

bond. This step forms an organocobalt intermediate.

Hydrogenolysis of the Organocobalt Intermediate: The organocobalt intermediate reacts with

another molecule of the hydride catalyst to yield the saturated product and regenerate two

molecules of the initial [Co(CN)₅]³⁻ catalyst.

Data Presentation
Table 1: Kinetic Data for the Hydrogenation of Various
Substrates by Pentacyanocobaltate(II)

Substrate Rate Law
Rate Constant
(k)

Temperature
(°C)

Reference

Cinnamic Acid

rate =

k[[HCo(CN)₅]³⁻]

[Substrate]

0.67 (Hammett ρ

value)
25 [1]

Butadiene - - - [2]

Isoprene - - - [2]

Note: Specific rate constants for dienes were not readily available in the searched literature in a

tabulated format. The reaction order for cinnamic acid hydrogenation is first order in both the

hydridocobaltate complex and the substrate.[1]

Table 2: Spectroscopic Data for Key Cobalt Cyanide
Species
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Species Technique
Key
Spectroscopic
Feature

Wavelength/g-
value

Reference

[Co(CN)₅]³⁻ UV-Vis d-d transition ~970 nm -

[Co(CN)₅]³⁻ EPR
Anisotropic

signal

g∥ ≈ 2.17, g⊥ ≈

2.09
-

[HCo(CN)₅]³⁻ ¹H NMR
High-field

hydride signal
~ -23 ppm -

[Co(CN)₅(O₂)]³⁻ UV-Vis
Charge-transfer

band
~480 nm -

Note: Specific literature sources for all spectroscopic data points in this table require further

targeted searches beyond the scope of the initial investigation.

Experimental Protocols
Protocol 1: Preparation of the Pentacyanocobaltate(II)
Catalyst Solution
Objective: To prepare a fresh aqueous solution of the [Co(CN)₅]³⁻ catalyst.

Materials:

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate hexahydrate

(Co(NO₃)₂·6H₂O)

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

Deoxygenated distilled water

Schlenk flask or a flask with a sidearm for inert gas purging

Magnetic stirrer and stir bar

Inert gas supply (Argon or Nitrogen)
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Procedure:

Deoxygenation of Water: Purge distilled water with an inert gas (argon or nitrogen) for at

least 30 minutes to remove dissolved oxygen.

Preparation of Cobalt Salt Solution: In a Schlenk flask under a positive pressure of inert gas,

dissolve the desired amount of the cobalt(II) salt in the deoxygenated water to achieve the

target concentration (e.g., 0.05 M).

Preparation of Cyanide Solution: In a separate container, dissolve the cyanide salt in

deoxygenated water to prepare a solution with a concentration that will result in a CN⁻:Co²⁺

molar ratio of at least 5:1 upon mixing. Caution: Cyanide salts are highly toxic. Handle with

appropriate personal protective equipment in a well-ventilated fume hood.

Formation of the Complex: While stirring the cobalt salt solution vigorously under an inert

atmosphere, slowly add the cyanide solution. A color change to a greenish-yellow or brown

solution indicates the formation of the [Co(CN)₅]³⁻ complex.

Aging and Use: The freshly prepared solution is ready for use. Be aware that these solutions

can "age" over time, leading to a decrease in catalytic activity. It is recommended to use the

catalyst solution shortly after preparation.

Protocol 2: Kinetic Study of Substrate Hydrogenation by
UV-Vis Spectroscopy
Objective: To determine the rate law and rate constant for the hydrogenation of an unsaturated

substrate catalyzed by [Co(CN)₅]³⁻.

Materials:

Freshly prepared [Co(CN)₅]³⁻ solution (from Protocol 1)

Unsaturated substrate (e.g., cinnamic acid)

Deoxygenated buffer solution (if pH control is needed)

Hydrogen gas (high purity)
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Gas-tight cuvette with a septum

UV-Vis spectrophotometer with a thermostatted cell holder

Gas dispersion tube

Procedure:

Catalyst Activation: Transfer a known volume of the freshly prepared [Co(CN)₅]³⁻ solution to

the gas-tight cuvette. Seal the cuvette and purge with hydrogen gas for a controlled period to

form the active [HCo(CN)₅]³⁻ species. The formation of the hydride can be monitored by the

disappearance of the [Co(CN)₅]³⁻ absorption peak around 970 nm.

Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the absorbance

change at a wavelength where the substrate or product has a distinct absorption maximum,

and the cobalt species do not interfere significantly. Thermostat the cuvette holder to the

desired reaction temperature.

Reaction Initiation: Once the catalyst is activated and the spectrophotometer is ready, inject

a small volume of a deoxygenated stock solution of the substrate into the cuvette through the

septum.

Data Acquisition: Immediately start recording the absorbance as a function of time.

Data Analysis: Convert the absorbance data to concentration using a previously established

calibration curve for the substrate or product. Plot the concentration of the substrate versus

time and analyze the data to determine the reaction order with respect to the substrate and

the pseudo-first-order rate constant. By varying the initial concentration of the catalyst, the

order with respect to the catalyst and the overall rate constant can be determined.

Protocol 3: EPR Spectroscopic Characterization of
Cobalt Species
Objective: To identify and characterize the paramagnetic cobalt species present during the

catalytic cycle.

Materials:
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Freshly prepared [Co(CN)₅]³⁻ solution (from Protocol 1)

Substrate and hydrogen gas (as needed for in-situ studies)

EPR tubes

Liquid nitrogen dewar

EPR spectrometer

Procedure:

Sample Preparation:

[Co(CN)₅]³⁻: Transfer an aliquot of the freshly prepared catalyst solution into an EPR tube

under an inert atmosphere.

In-situ Studies: To observe intermediates, the reaction can be initiated in the EPR tube by

adding the substrate and/or hydrogen and then rapidly freezing the sample in liquid

nitrogen to trap the species of interest.

EPR Measurement:

Freeze the sample in the EPR spectrometer's cryostat.

Record the EPR spectrum at a low temperature (e.g., 77 K) to obtain well-resolved

spectra.

Typical X-band EPR spectrometer settings for Co(II) complexes involve a microwave

frequency of ~9.5 GHz and a magnetic field sweep of several thousand Gauss.

Data Analysis: Analyze the resulting spectrum to determine the g-values and hyperfine

coupling constants. These parameters provide information about the electronic structure and

coordination environment of the paramagnetic cobalt center.

Mandatory Visualizations
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Caption: Catalytic cycle for hydrogenation by pentacyanocobaltate(II).
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Caption: Workflow for kinetic analysis of hydrogenation.
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Caption: Logical relationship of key species in the catalytic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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